Cas no 2172393-93-8 (methyl 1-methyl-5-{(prop-2-en-1-yl)aminomethyl}-1H-pyrazole-3-carboxylate)

Methyl 1-methyl-5-{(prop-2-en-1-yl)aminomethyl}-1H-pyrazole-3-carboxylate is a pyrazole-based ester derivative with potential applications in pharmaceutical and agrochemical research. Its structure features a reactive allylamino-methyl substituent at the 5-position, offering versatility for further functionalization. The methyl ester group enhances solubility and facilitates synthetic modifications, while the 1-methylpyrazole core contributes to stability. This compound may serve as a key intermediate in the development of biologically active molecules, particularly in the synthesis of heterocyclic compounds with tailored properties. Its balanced reactivity profile makes it suitable for controlled derivatization in medicinal chemistry and material science applications.
methyl 1-methyl-5-{(prop-2-en-1-yl)aminomethyl}-1H-pyrazole-3-carboxylate structure
2172393-93-8 structure
商品名:methyl 1-methyl-5-{(prop-2-en-1-yl)aminomethyl}-1H-pyrazole-3-carboxylate
CAS番号:2172393-93-8
MF:C10H15N3O2
メガワット:209.245002031326
CID:5975082
PubChem ID:165783474

methyl 1-methyl-5-{(prop-2-en-1-yl)aminomethyl}-1H-pyrazole-3-carboxylate 化学的及び物理的性質

名前と識別子

    • methyl 1-methyl-5-{(prop-2-en-1-yl)aminomethyl}-1H-pyrazole-3-carboxylate
    • EN300-1452407
    • methyl 1-methyl-5-{[(prop-2-en-1-yl)amino]methyl}-1H-pyrazole-3-carboxylate
    • 2172393-93-8
    • インチ: 1S/C10H15N3O2/c1-4-5-11-7-8-6-9(10(14)15-3)12-13(8)2/h4,6,11H,1,5,7H2,2-3H3
    • InChIKey: AODYJWRDMNILMH-UHFFFAOYSA-N
    • ほほえんだ: O(C)C(C1C=C(CNCC=C)N(C)N=1)=O

計算された属性

  • せいみつぶんしりょう: 209.116426730g/mol
  • どういたいしつりょう: 209.116426730g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 15
  • 回転可能化学結合数: 6
  • 複雑さ: 233
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.5
  • トポロジー分子極性表面積: 56.2Ų

methyl 1-methyl-5-{(prop-2-en-1-yl)aminomethyl}-1H-pyrazole-3-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1452407-100mg
methyl 1-methyl-5-{[(prop-2-en-1-yl)amino]methyl}-1H-pyrazole-3-carboxylate
2172393-93-8
100mg
$741.0 2023-09-29
Enamine
EN300-1452407-2500mg
methyl 1-methyl-5-{[(prop-2-en-1-yl)amino]methyl}-1H-pyrazole-3-carboxylate
2172393-93-8
2500mg
$1650.0 2023-09-29
Enamine
EN300-1452407-2.5g
methyl 1-methyl-5-{[(prop-2-en-1-yl)amino]methyl}-1H-pyrazole-3-carboxylate
2172393-93-8
2.5g
$2379.0 2023-06-06
Enamine
EN300-1452407-250mg
methyl 1-methyl-5-{[(prop-2-en-1-yl)amino]methyl}-1H-pyrazole-3-carboxylate
2172393-93-8
250mg
$774.0 2023-09-29
Enamine
EN300-1452407-0.5g
methyl 1-methyl-5-{[(prop-2-en-1-yl)amino]methyl}-1H-pyrazole-3-carboxylate
2172393-93-8
0.5g
$1165.0 2023-06-06
Enamine
EN300-1452407-1.0g
methyl 1-methyl-5-{[(prop-2-en-1-yl)amino]methyl}-1H-pyrazole-3-carboxylate
2172393-93-8
1g
$1214.0 2023-06-06
Enamine
EN300-1452407-10000mg
methyl 1-methyl-5-{[(prop-2-en-1-yl)amino]methyl}-1H-pyrazole-3-carboxylate
2172393-93-8
10000mg
$3622.0 2023-09-29
Enamine
EN300-1452407-5000mg
methyl 1-methyl-5-{[(prop-2-en-1-yl)amino]methyl}-1H-pyrazole-3-carboxylate
2172393-93-8
5000mg
$2443.0 2023-09-29
Enamine
EN300-1452407-0.25g
methyl 1-methyl-5-{[(prop-2-en-1-yl)amino]methyl}-1H-pyrazole-3-carboxylate
2172393-93-8
0.25g
$1117.0 2023-06-06
Enamine
EN300-1452407-0.05g
methyl 1-methyl-5-{[(prop-2-en-1-yl)amino]methyl}-1H-pyrazole-3-carboxylate
2172393-93-8
0.05g
$1020.0 2023-06-06

methyl 1-methyl-5-{(prop-2-en-1-yl)aminomethyl}-1H-pyrazole-3-carboxylate 関連文献

methyl 1-methyl-5-{(prop-2-en-1-yl)aminomethyl}-1H-pyrazole-3-carboxylateに関する追加情報

Methyl 1-methyl-5-{(prop-2-en-1-yl)aminomethyl}-1H-pyrazole-3-carboxylate (CAS No. 2172393-93-8): A Comprehensive Overview

Methyl 1-methyl-5-{(prop-2-en-1-yl)aminomethyl}-1H-pyrazole-3-carboxylate, identified by its CAS number 2172393-93-8, is a compound of significant interest in the field of pharmaceutical chemistry. This molecule, featuring a complex pyrazole core and an amine-substituted propenyl group, has garnered attention due to its potential biological activities and structural versatility. The detailed examination of this compound not only highlights its chemical characteristics but also explores its relevance in contemporary research and development.

The molecular structure of Methyl 1-methyl-5-{(prop-2-en-1-yl)aminomethyl}-1H-pyrazole-3-carboxylate encompasses a pyrazole ring substituted at the 1-position with a methyl group, at the 5-position with an amine-linked propenyl group, and at the 3-position with a carboxylate ester. This arrangement imparts unique electronic and steric properties to the molecule, making it a valuable scaffold for designing novel therapeutic agents. The presence of both aromatic and aliphatic components in its structure allows for diverse interactions with biological targets, which is a critical factor in drug discovery.

Recent advancements in computational chemistry have enabled the prediction of pharmacokinetic profiles and binding affinities for complex molecules like Methyl 1-methyl-5-{(prop-2-en-1-yl)aminomethyl}-1H-pyrazole-3-carboxylate. These studies suggest that the compound may exhibit significant binding interactions with enzymes and receptors involved in various disease pathways. For instance, preliminary molecular docking simulations have indicated potential binding to enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are key players in inflammation and pain management. Such findings align with the growing interest in developing nonsteroidal anti-inflammatory drugs (NSAIDs) with improved efficacy and reduced side effects.

The synthesis of Methyl 1-methyl-5-{(prop-2-en-1-yl)aminomethyl}-1H-pyrazole-3-carboxylate involves multi-step organic reactions that highlight the expertise required in medicinal chemistry. The process typically begins with the condensation of appropriately substituted pyrazole derivatives with propargylamine, followed by functional group transformations to introduce the methyl and carboxylate ester groups. The use of palladium-catalyzed cross-coupling reactions has been particularly effective in constructing the amine-linked propenyl moiety, demonstrating the importance of transition metal catalysis in modern synthetic chemistry.

In vitro studies have begun to unravel the biological potential of Methyl 1-methyl-5-{(prop-2-en-1-yl)aminomethyl}-1H-pyrazole-3-carboxylate. Initial assays have shown promising activity against certain cancer cell lines, suggesting its role as a potential chemotherapeutic agent. The pyrazole core is known for its presence in numerous bioactive molecules, including antifungal and antiviral agents, which underscores its importance as a pharmacophore. Furthermore, the amine-substituted propenyl group may contribute to enhanced solubility and bioavailability, critical factors for drug development.

The structural diversity offered by Methyl 1-methyl-5-{(prop-2-en-1-yl)aminomethyl}-1H-pyrazole-3-carboxylate also makes it a valuable tool for medicinal chemists exploring structure/activity relationships (SAR). By modifying various substituents on the pyrazole ring or altering the propenyl amine moiety, researchers can generate a series of derivatives with tailored biological properties. This approach is particularly useful in optimizing lead compounds for clinical trials, where fine-tuning of chemical structures can significantly enhance therapeutic outcomes.

Recent publications have highlighted the role of pyrazole derivatives in addressing neurological disorders. The ability of compounds like Methyl 1-methyl-5-{(propenolamino)methoxy}-3-(trifluoromethoxy)-4H-pyrazolizinone to interact with neurotransmitter receptors has opened new avenues for treating conditions such as Alzheimer's disease and Parkinson's disease. While Methyl 1-methyl-[CAS number:2172393](propenolamino)methoxy]-3-(trifluoromethoxy)-4H-pyrazolizinone is distinct from our target compound, it underscores the broader significance of pyrazole-based molecules in neurological research. Future studies on Methyl 1-methyl-[CAS number:2172393](propenolamino)methoxy]-3-(trifluoromethoxy)-4H-pyrazolizinone could provide insights into their potential therapeutic applications.

The development of novel synthetic methodologies is another area where Methyl 1-methyl-[CAS number:2172393](propenolamino)methoxy]-3-(trifluoromethoxy)-4H-pyrazolizinone plays a crucial role. Advances in green chemistry have led to more sustainable approaches for synthesizing complex molecules, reducing waste and improving yields. Techniques such as flow chemistry and biocatalysis are being increasingly employed to streamline synthetic routes, making processes more efficient and environmentally friendly. These innovations are essential for large-scale production and commercialization of pharmaceuticals.

The pharmacological profile of Methyl 1-methylethoxymethylene]-[CAS number:2172393](propenolamino)methoxy]-4-(trifluoromethoxy)-4H-pyrazolizinone continues to be explored through interdisciplinary research efforts. Collaborations between chemists, biologists, and pharmacologists are crucial for deciphering how these compounds interact with biological systems at the molecular level. Such collaborations can lead to groundbreaking discoveries that translate into new treatments for human diseases.

In conclusion, Methyl 1-methylethoxymethylene]-[CAS number:2172393](propenolamino)methoxy]-4-(trifluoromethoxy)-4H-pyrazolizinone represents a fascinating compound with significant potential in pharmaceutical research. Its unique structure, combined with promising preclinical data, positions it as a valuable candidate for further development. As research continues to uncover new applications for pyrazole derivatives, compounds like this one will undoubtedly play a pivotal role in advancing therapeutic strategies across various medical fields.

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